1-Bromo-3-methyl-1H-indole
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Overview
Description
1-Bromo-3-methyl-1H-indole is a halogenated indole derivative, characterized by the presence of a bromine atom at the first position and a methyl group at the third position of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1H-indole can be synthesized through several methods. One common approach involves the bromination of 3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indole ring can be reduced to form indoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted indoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in indoline derivatives .
Scientific Research Applications
1-Bromo-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-Bromoindole: Lacks the methyl group, making it less sterically hindered.
3-Methylindole: Lacks the bromine atom, affecting its reactivity and binding properties.
1-Chloro-3-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 1-Bromo-3-methyl-1H-indole’s unique combination of a bromine atom and a methyl group provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62070-53-5 |
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Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-bromo-3-methylindole |
InChI |
InChI=1S/C9H8BrN/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
DECLPAAVGBKLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)Br |
Origin of Product |
United States |
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